

Application Notes and Protocols for Tolnaftate MIC Determination using Broth Microdilution Assay

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Compound of Interest

Compound Name: Tolnaftate

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Introduction

Tolnaftate is a synthetic thiocarbamate antifungal agent primarily used topically for the treatment of superficial fungal infections such as athlete's foot, jock itch, and ringworm.[1][2][3] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane.[2] Determining the Minimum Inhibitory Concentration (MIC) of **Tolnaftate** against various fungal isolates is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and in the research and development of new antifungal formulations.

The broth microdilution assay is a standardized and widely accepted method for determining the in vitro susceptibility of fungi to antifungal agents.[4][5][6][7] This application note provides a detailed protocol for determining the MIC of **Tolnaftate** against filamentous fungi, including dermatophytes, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38.[4][5]

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of **Tolnaftate** in a microtiter plate. Following incubation, the

plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism.[8][9]

Materials and Reagents

- **Tolnaftate** powder (pharmaceutical secondary standard)
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
- Sterile, flat-bottom 96-well microtiter plates
- Sterile, disposable inoculation loops, and spreaders
- Spectrophotometer or a hemocytometer
- Sterile saline (0.85%)
- Sterile distilled water
- Fungal isolates
- Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
- Incubator
- Micropipettes and sterile tips
- Multichannel pipette (optional)

Experimental Protocols

Tolnaftate is practically insoluble in water but soluble in DMSO.[10][11]

- Aseptically weigh a sufficient amount of **Tolnaftate** powder.

- Dissolve the powder in 100% DMSO to prepare a stock solution of 1280 µg/mL. Ensure complete dissolution.
- This stock solution can be stored at -20°C for up to one year.[\[11\]](#)

The preparation of the fungal inoculum should be performed in a biological safety cabinet. The following protocol is based on the CLSI M38 guidelines for filamentous fungi.[\[4\]](#)[\[12\]](#)

- Subculture the fungal isolate onto a PDA or SDA plate and incubate at 30-35°C for 7-10 days, or until adequate sporulation is observed.[\[12\]](#)
- Flood the surface of the mature fungal culture with approximately 5 mL of sterile saline.
- Gently rub the surface of the colony with a sterile, bent-tipped applicator to dislodge the conidia.
- Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 15-20 minutes at room temperature.[\[12\]](#)
- Carefully transfer the upper suspension of conidia to a new sterile tube.
- Adjust the conidial suspension to a final concentration of 0.4×10^4 to 5×10^4 CFU/mL by diluting with RPMI 1640 medium. This can be achieved by counting with a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard and then performing a further 1:50 dilution.
- Preparation of **Tolnaftate** Dilutions:
 - Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.[\[13\]](#)
 - Prepare an intermediate dilution of the **Tolnaftate** stock solution by adding a calculated volume to RPMI 1640 medium to achieve a concentration of 128 µg/mL (2X the highest desired final concentration).
 - Add 200 µL of the 128 µg/mL **Tolnaftate** solution to well 1.

- Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.^[13] This will result in a range of **Tolnaftate** concentrations from 64 µg/mL to 0.125 µg/mL. Well 11 will serve as the growth control (drug-free).
- Inoculation:
 - Add 100 µL of the standardized fungal inoculum to each of the wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the **Tolnaftate** concentrations to the final desired range (e.g., 64 µg/mL to 0.125 µg/mL). The final inoculum concentration will be approximately 0.2×10^4 to 2.5×10^4 CFU/mL.
 - Well 12 should contain 200 µL of RPMI 1640 medium only and will serve as the sterility control.
- Incubation:
 - Seal the microtiter plates or place them in a container with a moistened paper towel to prevent evaporation.
 - Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.^[14]
- Examine the microtiter plates visually using a reading mirror or an inverted microscope.
- The growth control well (well 11) should show abundant growth.
- The sterility control well (well 12) should show no growth.
- The MIC is the lowest concentration of **Tolnaftate** that causes a prominent decrease in turbidity (for yeasts) or complete inhibition of visible growth (for molds) compared to the growth control.^[8] For some drug-organism combinations, a slight, hazy growth may be observed at higher concentrations; in such cases, the MIC is read as the lowest concentration that inhibits $\geq 50\%$ of the growth compared to the control.

Data Presentation

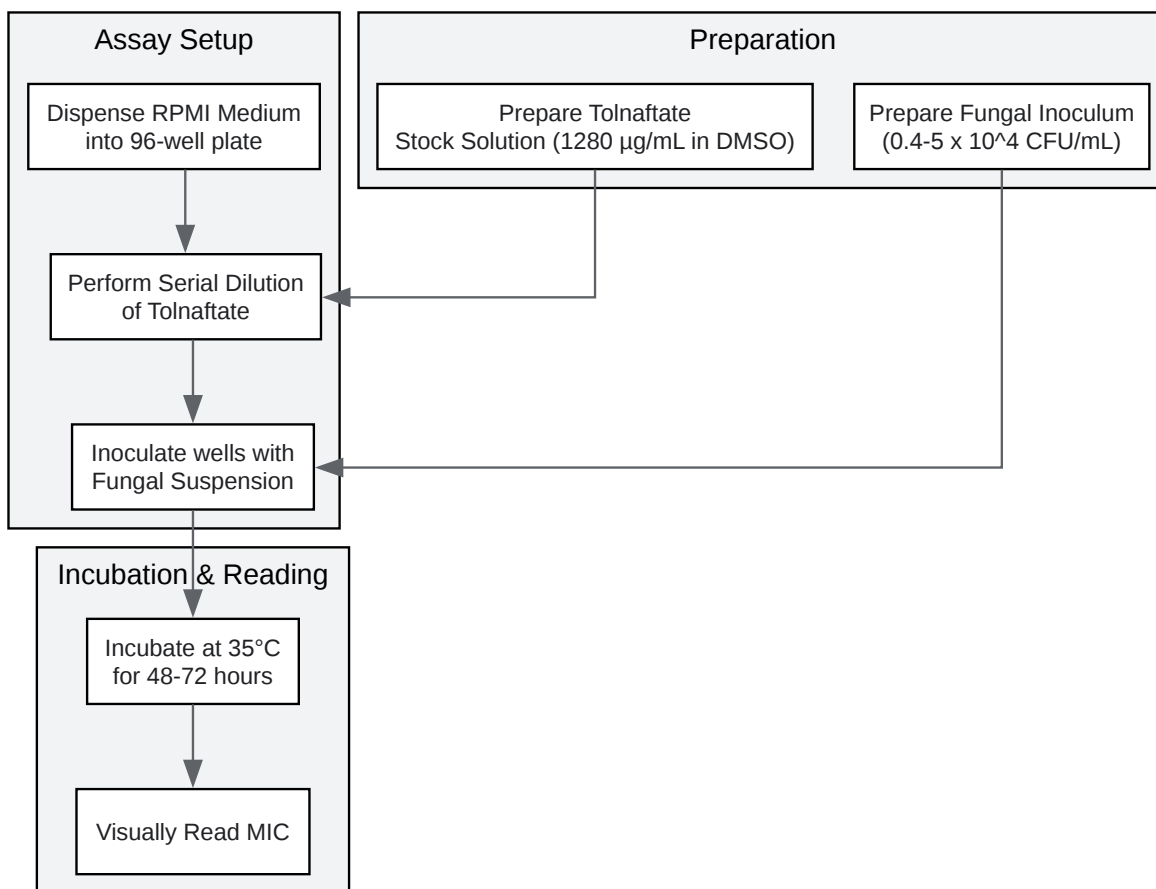
Parameter	Recommended Value/Range	Reference
Antifungal Agent	Tolnaftate	-
Solvent for Stock	Dimethyl sulfoxide (DMSO)	[10][11]
Stock Concentration	1280 µg/mL	-
Test Medium	RPMI 1640 with MOPS buffer, pH 7.0	[4][12]
Inoculum Size	0.4 x 10 ⁴ to 5 x 10 ⁴ CFU/mL (final concentration)	CLSI M38
Incubation Temperature	35°C	[14]
Incubation Time	48-72 hours	[14]
Final Test Volume	200 µL	[13]
MIC Reading	Visual determination of complete or significant growth inhibition	[8]

Quality Control

It is recommended to include a quality control strain with known MIC values for **Tolnaftate** in each batch of tests to ensure the accuracy and reproducibility of the results. Suitable quality control strains can be obtained from culture collections such as the American Type Culture Collection (ATCC).

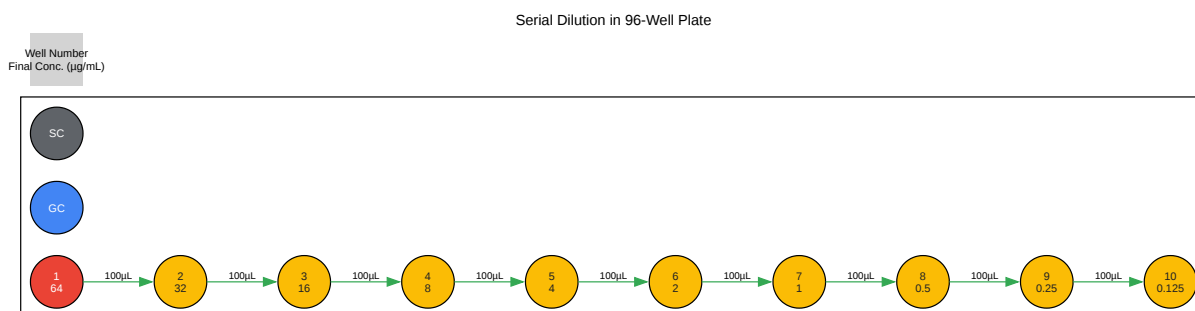
Visualization of Experimental Workflow

Broth Microdilution Assay Workflow for Tolnaftate MIC

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Caption: Workflow for **Tolnaftate** MIC determination.

Visualization of Serial Dilution



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Caption: Serial dilution of **Tolnaftate** in a 96-well plate.

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